Cas no 1248156-17-3 (methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate)

Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a specialized organic compound featuring a unique combination of functional groups, including an ester, amine, and pyrazole moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of the pyrazole ring enhances its potential as a ligand or scaffold in medicinal chemistry, while the ethylamino and ester groups offer versatility for further derivatization. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic transformations, making it suitable for research and industrial applications requiring precise molecular modifications.
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate structure
1248156-17-3 structure
商品名:methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
CAS番号:1248156-17-3
MF:C11H19N3O2
メガワット:225.287462472916
CID:6474603
PubChem ID:61922759

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
    • AKOS011196684
    • 1248156-17-3
    • EN300-1140394
    • インチ: 1S/C11H19N3O2/c1-4-12-11(2,10(15)16-3)6-9-14-8-5-7-13-14/h5,7-8,12H,4,6,9H2,1-3H3
    • InChIKey: AEGRKOHZAOHATI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C)(CCN1C=CC=N1)NCC)=O

計算された属性

  • せいみつぶんしりょう: 225.147726857g/mol
  • どういたいしつりょう: 225.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140394-1.0g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3
1g
$0.0 2023-06-09
Enamine
EN300-1140394-10g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1140394-2.5g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1140394-5g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1140394-0.5g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1140394-1g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
1g
$699.0 2023-10-26
Enamine
EN300-1140394-0.05g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1140394-0.25g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1140394-0.1g
methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate
1248156-17-3 95%
0.1g
$615.0 2023-10-26

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 関連文献

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoateに関する追加情報

Introduction to Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate (CAS No. 1248156-17-3)

Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate, with the CAS number 1248156-17-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and development.

The structure of Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate features a butanoate backbone substituted with an ethylamino group, a methyl group, and a 1H-pyrazole ring. This unique arrangement of functional groups suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The pyrazole moiety, in particular, is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyrazole ring in Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate may contribute to its potential as a lead compound in drug discovery.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new drugs. Researchers have been exploring various modifications to the core structure to enhance its biological activity and selectivity. For instance, studies have shown that substituents on the pyrazole ring can significantly influence the compound's interactions with biological targets. This flexibility makes Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate an attractive candidate for further optimization.

The ethylamino group in the molecule is another key feature that warrants attention. This group can participate in hydrogen bonding and other forms of interaction with biological targets, potentially enhancing the compound's binding affinity. Additionally, the methyl group provides steric bulk, which can influence the compound's solubility and metabolic stability. These factors collectively contribute to the compound's potential as a pharmacological agent.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. In the case of Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate, computational studies have suggested potential activity against various disease-related targets. These findings have spurred interest in conducting further experimental investigations.

In vitro studies have begun to uncover the biological profile of Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate. Initial results indicate that this compound exhibits notable activity against certain enzymes and receptors involved in inflammatory pathways. This aligns with the growing interest in developing anti-inflammatory agents based on heterocyclic scaffolds. The compound's ability to modulate these pathways may make it a valuable tool for treating inflammatory diseases.

Furthermore, research has also explored the potential anticancer properties of this compound. Preclinical studies have shown that derivatives of pyrazole-containing compounds can inhibit the growth of cancer cells by interfering with key signaling pathways. While more research is needed to fully understand the mechanisms of action, these findings suggest that Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate could be developed into an effective anticancer therapeutic.

The synthesis of this compound has also been optimized to ensure high yield and purity. Modern synthetic techniques have allowed chemists to produce complex molecules with greater precision and efficiency. This has enabled researchers to explore more derivatives and analogs of Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate, further expanding its potential applications.

The future prospects for this compound are promising. As research continues, new insights into its biological activity and mechanisms of action are expected to emerge. These findings will guide efforts to develop novel therapeutic agents based on this scaffold. Additionally, collaborations between chemists and biologists will be crucial in translating laboratory discoveries into clinical applications.

In conclusion, Methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate (CAS No. 1248156-17-3) represents a significant advancement in the field of chemical and pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further investigation and development. As our understanding of its properties grows, so too does its potential to contribute to the discovery of new treatments for various diseases.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.